molecular formula C20H12BrNO3 B2426736 6-bromo-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 38486-05-4

6-bromo-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2426736
CAS No.: 38486-05-4
M. Wt: 394.224
InChI Key: ZFLQSKLIBOOTIP-UHFFFAOYSA-N
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Description

6-bromo-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound with the molecular formula C20H13BrNO3 and a molecular weight of 395.23 g/mol . This molecule is a coumarin derivative, a class of compounds known for a wide spectrum of pharmacological activities, including significant anti-tumor potential . The structure combines a brominated 2-oxo-2H-chromene (coumarin) core with a naphthalen-1-yl carboxamide group. The bromine atom at the 6-position serves as an electron-withdrawing group and can be a key site for further synthetic modification via metal-catalyzed cross-coupling reactions, making this compound a valuable intermediate in medicinal chemistry . Coumarin-based molecules are investigated for various mechanisms of action, such as inhibiting carbonic anhydrase isoforms (CA IX and CA XII) which are overexpressed in hypoxic tumor environments, and targeting the PI3K/Akt/mTOR signaling pathway, which is crucial in cell survival and proliferation . Related naphthoic acid and chromene derivatives have been studied as modulators of the N-Methyl-D-Aspartate receptor (NMDAR), an ionotropic glutamate receptor implicated in synaptic plasticity, learning, and neurodegenerative disorders . Additionally, structurally similar 1H-benzo[f]chromene-2-carbothioamide derivatives have demonstrated promising anti-proliferative activity against human cancer cell lines such as MCF-7 (breast adenocarcinoma), HepG-2 (hepatocellular carcinoma), and PC-3 (prostate adenocarcinoma) . This compound is intended for research applications only, including as a building block in organic synthesis, a candidate in high-throughput screening for drug discovery, and a tool compound in biochemical studies. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-bromo-N-naphthalen-1-yl-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12BrNO3/c21-14-8-9-18-13(10-14)11-16(20(24)25-18)19(23)22-17-7-3-5-12-4-1-2-6-15(12)17/h1-11H,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLQSKLIBOOTIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide typically involves a multi-step process. One common method includes the bromination of a suitable precursor, followed by the introduction of the naphthalene ring and the chromene moiety. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups present in the compound, leading to the formation of new derivatives.

    Reduction: Reduction reactions can alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The bromine atom in the compound can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: The compound’s properties make it suitable for use in materials science, including the development of organic light-emitting diodes (OLEDs) and other advanced materials.

Mechanism of Action

The mechanism by which 6-bromo-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to activate the cGAS-STING pathway, a critical component of the innate immune response. This activation leads to the production of type I interferons and other cytokines, which play a role in immune regulation and antiviral defense .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to activate the cGAS-STING pathway sets it apart from other similar compounds, highlighting its potential in therapeutic applications .

Biological Activity

6-Bromo-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound notable for its unique structural features, which include a bromine atom, a naphthalene ring, and a chromene moiety. These characteristics contribute to its distinct biological activities, making it a subject of interest in pharmacological research.

The synthesis of this compound typically involves multi-step processes, including bromination and the introduction of the naphthalene moiety. The compound can be synthesized using various reagents under controlled conditions to ensure high yield and purity.

PropertyValue
Molecular FormulaC20H15BrN2O3
Molecular Weight384.25 g/mol
CAS Number38486-05-4
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably, it has been shown to activate the cGAS-STING pathway, which is crucial in the innate immune response. This activation leads to the production of type I interferons and other cytokines that play significant roles in immune regulation and antiviral defense.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens, with minimum inhibitory concentration (MIC) values indicating potent activity. For instance, derivatives of this compound have shown MIC values ranging from 0.22 to 0.25 μg/mL against certain bacterial strains, outperforming traditional antibiotics like ciprofloxacin in biofilm inhibition assays .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies have shown that it can inhibit cell invasion and migration in cancer models, suggesting its utility as a lead compound for developing new antitumor agents. In vivo experiments demonstrated reduced tumor growth in models treated with this compound .

Case Studies

  • Antimicrobial Evaluation : A study assessed the antimicrobial activity of various derivatives of this compound against Staphylococcus aureus and Staphylococcus epidermidis. The results indicated significant inhibition of biofilm formation compared to standard antibiotics, highlighting its potential as an antimicrobial agent .
  • Anticancer Activity : In a study involving HT1080 and MDA-MB231 cancer cell lines, treatment with this compound resulted in marked reductions in cell invasion and migration. The mechanism behind these effects is still under investigation but suggests that the compound may inhibit specific pathways involved in tumor progression .

Comparison with Similar Compounds

The unique structure of this compound distinguishes it from other related compounds:

CompoundKey FeaturesBiological Activity
6-Bromo-N-(naphthalen-2-yl)-2-oxo-2H-chromeneLacks naphthalene moietyLimited antimicrobial properties
N-(Naphthalen-2-yl)-2-oxo-2H-chromeneNo bromine atomReduced reactivity
6-Bromo-N-(phenyl)-2-oxo-2H-chromeneContains phenyl instead of naphthaleneAltered biological activity

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